(E)-N-Ethenyl-1-phenylmethanimine
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Overview
Description
(E)-N-Ethenyl-1-phenylmethanimine is an organic compound characterized by the presence of an imine group (C=N) and a vinyl group (C=C) attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Ethenyl-1-phenylmethanimine typically involves the reaction of benzaldehyde with ethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability of the synthesis, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-N-Ethenyl-1-phenylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(E)-N-Ethenyl-1-phenylmethanimine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and other biological processes.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-N-Ethenyl-1-phenylmethanimine involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophiles, while the vinyl group can participate in addition reactions. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(E)-N-Ethenyl-1-phenylmethanimine: Unique due to the presence of both imine and vinyl groups.
Benzylideneaniline: Similar structure but lacks the vinyl group.
N-Vinylformamide: Contains a vinyl group but has a different functional group (formamide) instead of the imine.
Uniqueness
This compound stands out due to its dual functional groups, which confer unique reactivity and versatility in chemical synthesis and applications. This makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
70509-11-4 |
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Molecular Formula |
C9H9N |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
N-ethenyl-1-phenylmethanimine |
InChI |
InChI=1S/C9H9N/c1-2-10-8-9-6-4-3-5-7-9/h2-8H,1H2 |
InChI Key |
BYFLFZOSWVSANC-UHFFFAOYSA-N |
Canonical SMILES |
C=CN=CC1=CC=CC=C1 |
Origin of Product |
United States |
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